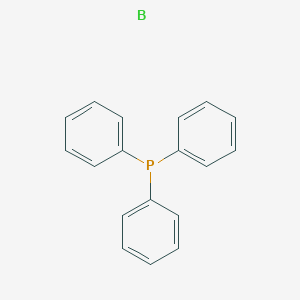

Triphenylphosphine Borane

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

InChI |

InChI=1S/C18H15P.B/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15H; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFLQJPFCNMSTJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60422845 | |

| Record name | Triphenylphosphine Borane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60422845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2049-55-0 | |

| Record name | Triphenylphosphine Borane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60422845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Borane triphenylphosphine complex, | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Triphenylphosphine Borane

For Researchers, Scientists, and Drug Development Professionals

Triphenylphosphine borane (TPPB), a stable phosphine-borane adduct, serves as a versatile and valuable reagent in modern organic synthesis. Its utility as a mild reducing agent and a precursor for other organoboron compounds makes it a significant tool in the synthesis of complex molecules, including active pharmaceutical ingredients. This guide provides a comprehensive overview of the synthesis, characterization, and handling of TPPB, tailored for professionals in research and drug development.

Core Properties and Applications

This compound is a white, crystalline solid that is stable in air, distinguishing it from many other borane complexes.[1] This stability, coupled with its solubility in common organic solvents, facilitates its use in a variety of chemical transformations.[2][3] Its primary applications in the context of drug development and complex molecule synthesis include:

-

Selective Reductions: TPPB is employed as a mild and selective reducing agent for various functional groups.[4]

-

Hydroboration Reactions: It can serve as a source of borane for hydroboration reactions, a key method for the functionalization of alkenes and alkynes.[4]

-

Cross-Coupling Reactions: The complex is a reactant for C-P cross-coupling with aryl iodides.[5]

-

Lewis Base Exchange: It is used in the synthesis of N-heterocyclic carbene borane complexes through Lewis base exchange.[5]

Synthesis of this compound

The synthesis of this compound can be achieved through several methods. The most common and practical approaches involve the reaction of triphenylphosphine with a borane source, such as a borane-tetrahydrofuran complex or via the displacement of a less stable borane adduct.

Experimental Protocol: Synthesis via Displacement from Ammonia-Borane

This protocol is adapted from a representative procedure for the synthesis of phosphine-boranes.[6]

Materials:

-

Ammonia-borane (1 equivalent)

-

Triphenylphosphine (1 equivalent)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

To an oven-dried round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), add ammonia-borane and triphenylphosphine.

-

Add anhydrous THF to the flask via a syringe.

-

Stir the resulting solution at room temperature. The progress of the reaction can be monitored by ¹¹B NMR spectroscopy.

-

Upon completion of the reaction, remove the solvent under reduced pressure to yield crude this compound.

Purification:

The crude product can be purified by recrystallization. While specific solvent systems for TPPB recrystallization are not extensively detailed in the immediate literature, general techniques for phosphonium salts suggest exploring solvent systems like toluene-hexane or ethyl acetate-hexane.[7] The high solubility of TPPB in solvents like THF and toluene and its insolubility in water can also be exploited for purification.[2][3]

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following table summarizes the key analytical data for TPPB.

Quantitative Data Summary

| Property | Value | Reference(s) |

| Molecular Formula | C₁₈H₁₈BP | [1] |

| Molecular Weight | 276.12 g/mol | [5] |

| Appearance | White to off-white crystalline solid | [1][3] |

| Melting Point | 189-191 °C | [1][2][3][5] |

| Solubility | Soluble in THF, toluene, dichloromethane, benzene; insoluble in water. | [2][3][8] |

| ¹¹B NMR (in THF) | δ -38.1 ppm (multiplet) | [6] |

| IR (B-H stretch) | ~2380, 2340 cm⁻¹ | [9] |

Spectroscopic and Physical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹¹B NMR: The ¹¹B NMR spectrum is highly characteristic for phosphine-borane adducts. For TPPB in THF, a multiplet is observed at approximately -38.1 ppm.[6]

-

¹H NMR: The ¹H NMR spectrum will show signals corresponding to the phenyl protons of the triphenylphosphine moiety.

-

³¹P NMR: The ³¹P NMR spectrum provides information about the phosphorus environment and can be used to confirm the formation of the P-B bond.

Infrared (IR) Spectroscopy:

The IR spectrum of TPPB is distinguished by the presence of strong B-H stretching vibrations, typically observed in the region of 2340-2380 cm⁻¹.[9] The spectrum will also contain characteristic absorptions for the phenyl groups of the triphenylphosphine ligand.

Melting Point Analysis:

A sharp melting point in the range of 189-191 °C is a strong indicator of the purity of the compound.[1][2][3][5]

Characterization Workflow

Caption: Workflow for the characterization of this compound.

Safety and Handling

This compound is generally considered to be relatively stable.[1] However, it is a flammable compound and should be kept away from ignition sources.[1] It may decompose upon exposure to air and moisture over extended periods.[1] Therefore, it is recommended to store TPPB under an inert atmosphere and in a cool, dry place. Standard laboratory safety precautions, including the use of gloves and safety glasses, should be observed when handling this compound.[1]

References

- 1. chembk.com [chembk.com]

- 2. Buy this compound | 2049-55-0 [smolecule.com]

- 3. Borane-triphenylphosphine | JSC Aviabor [jsc-aviabor.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Borane triphenylphosphine complex 97 2049-55-0 [sigmaaldrich.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. tandfonline.com [tandfonline.com]

Physical and chemical properties of triphenylphosphine borane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triphenylphosphine borane ((C₆H₅)₃P·BH₃), a stable Lewis acid-base adduct, is a versatile and valuable reagent in modern chemical synthesis.[1] Its unique properties, including its stability, ease of handling, and selective reactivity, have established it as a cornerstone in various applications, from organic synthesis to materials science and drug discovery.[1][2] This technical guide provides an in-depth overview of the core physical and chemical properties of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of its reactivity and applications.

Physical and Chemical Properties

This compound is a white crystalline solid at room temperature, often appearing as a powder.[1][3] It is characterized by a relatively high melting point and stability under normal conditions, though it may decompose upon exposure to air and moisture over extended periods.[1][4]

Tabulated Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₈H₁₈BP | [2][5] |

| Molecular Weight | 276.12 g/mol | [2] |

| Appearance | White to off-white crystalline solid/powder | [1][2][3] |

| Melting Point | 189-191 °C | [3][6] |

| Solubility | Soluble in tetrahydrofuran, toluene; Insoluble in water | [3] |

| Stability | Stable under normal conditions; may decompose on exposure to air and moisture. Incompatible with acids, oxidizing agents, acid chlorides, and alcohols. | [4][7] |

Tabulated Spectroscopic Data

| Spectroscopic Technique | Characteristic Data | Reference(s) |

| ¹¹B NMR (in THF) | δ -38.1 ppm (multiplet) | [6] |

| Infrared (IR) Spectroscopy | Key absorptions related to P-B bond and phenyl groups. | [8][9][10] |

| Crystal Structure | The B and P atoms adopt a tetrahedral geometry. | [11][12] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the reaction of a borane source with triphenylphosphine. A common and efficient method involves the displacement of a weaker Lewis base, such as ammonia, from a borane complex.

Representative Experimental Protocol for Synthesis

Reaction: NH₃·BH₃ + (C₆H₅)₃P → (C₆H₅)₃P·BH₃ + NH₃

Materials:

-

Ammonia-borane (1 equivalent)

-

Triphenylphosphine (1 equivalent)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

In an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve ammonia-borane and triphenylphosphine in anhydrous THF.[6]

-

Reflux the reaction mixture. The progress of the reaction can be monitored by ¹¹B NMR spectroscopy.[6]

-

Upon completion, cool the solution to room temperature.

-

Remove the solvent under reduced pressure to yield this compound as a white solid.[6]

Note: All manipulations should be carried out under an inert atmosphere using flame-dried glassware and anhydrous solvents to prevent decomposition of the borane reagents.[6]

Chemical Reactivity and Applications

This compound's utility stems from its role as a stable and selective reducing agent and a source of borane for various chemical transformations.[2]

Key Chemical Reactions

-

Reduction of Carbonyl Compounds: It is widely used for the reduction of aldehydes and ketones to their corresponding alcohols. This reaction is valued for its mild conditions and high selectivity, making it suitable for complex molecule synthesis.[2]

-

Hydroboration Reactions: The complex serves as a source of borane for the hydroboration of alkenes and alkynes, leading to the formation of organoboranes which are versatile intermediates in organic synthesis.[2]

-

Lewis Base Exchange: Triphenylphosphine can be displaced by other Lewis bases, allowing for the synthesis of other N-heterocyclic carbene borane complexes.[3]

-

C-P Cross-Coupling: It can be utilized in C-P cross-coupling reactions with aryl iodides.[3]

Role in Drug Discovery and Development

The phosphine-borane scaffold has emerged as a valuable framework in medicinal chemistry.[13] These derivatives are being explored for various therapeutic applications due to their unique physicochemical properties.[13][14] The stability of the P-B bond allows the borane moiety to act as a protective group for the phosphorus atom.[13] Research has shown that phosphine-borane derivatives can be designed as antagonists for receptors like the progesterone receptor, highlighting their potential in the development of novel therapeutics.[13]

Visualizing Chemical Processes

General Reactivity Pathway

The following diagram illustrates the general reactivity of this compound as a borane source.

References

- 1. Buy this compound | 2049-55-0 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Borane-triphenylphosphine | JSC Aviabor [jsc-aviabor.com]

- 4. BORANE-TRIPHENYLPHOSPHINE COMPLEX | 2049-55-0 [chemicalbook.com]

- 5. This compound | C18H15BP | CID 6364612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. Page loading... [guidechem.com]

- 8. spectrabase.com [spectrabase.com]

- 9. "An Infrared Investigation of Triphenylphosphine, Triphenylphosphine Ox" by Lynne L. Haas [openprairie.sdstate.edu]

- 10. BORANE-TRIPHENYLPHOSPHINE COMPLEX(2049-55-0)IR [m.chemicalbook.com]

- 11. journals.iucr.org [journals.iucr.org]

- 12. Synthesis, crystal structure and Hirshfeld analysis of triphenylphosphine-(4-bromophenyl)borane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, Synthesis, and Evaluation of B-(Trifluoromethyl)phenyl Phosphine–Borane Derivatives as Novel Progesterone Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Molecular Structure and Bonding of Triphenylphosphine Borane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triphenylphosphine borane (Ph₃PBH₃) is a stable Lewis acid-base adduct formed between the Lewis base triphenylphosphine (Ph₃P) and the Lewis acid borane (BH₃). This white, crystalline solid is of significant interest in synthetic chemistry, materials science, and pharmacology due to the unique nature of its phosphorus-boron (P-B) dative bond and its role as a versatile reagent. In drug development, phosphine-borane derivatives are being explored for their potential as novel therapeutic agents. A thorough understanding of the molecular structure and bonding of the parent compound, this compound, is fundamental to the rational design and development of such molecules.

This technical guide provides a comprehensive overview of the molecular architecture and bonding characteristics of this compound, supported by structural data, detailed experimental protocols for its synthesis and characterization, and visual representations of its structure and relevant experimental workflows.

Molecular Structure

The molecular structure of this compound is characterized by a central phosphorus atom tetrahedrally coordinated to three phenyl rings and a borane group. Similarly, the boron atom adopts a tetrahedral geometry, being bonded to the phosphorus atom and three hydrogen atoms. The formation of the P-B bond results from the donation of the lone pair of electrons from the phosphorus atom into the empty p-orbital of the boron atom.

Data Presentation: Structural Parameters

| Parameter | Bond/Angle | Value |

| Bond Lengths (Å) | ||

| P-B | ~1.95 | |

| P-C (phenyl) | 1.819(2) - 1.826(2) | |

| B-C (phenyl) | 1.602(4) | |

| B-H | 1.12(3) - 1.14(3) | |

| Bond Angles (°) | ||

| C-P-C | 105.79(9) - 107.83(9) | |

| C-P-B | 111.19(9) - 114.38(9) | |

| P-B-C | 108.0(2) | |

| P-B-H | 106(2) - 108(2) | |

| H-B-H | 107(2) - 111(2) |

Data obtained from the crystal structure of triphenylphosphine-(4-bromophenyl)borane and should be considered as a close approximation for this compound.[1][2]

The Phosphorus-Boron Dative Bond

The P-B bond in this compound is a classic example of a dative covalent bond. This bond is formed by the overlap of the highest occupied molecular orbital (HOMO) of triphenylphosphine, which is primarily the phosphorus lone pair, and the lowest unoccupied molecular orbital (LUMO) of borane, which is the empty p-orbital on the boron atom. This interaction leads to a significant stabilization of the formerly electron-deficient borane.

The strength of the P-B bond is influenced by both electronic and steric factors. The electron-donating ability of the phosphine and the electron-accepting ability of the borane are key electronic determinants. Sterically, the bulky phenyl groups on the phosphorus atom can influence the bond length and overall stability of the adduct.

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reaction of triphenylphosphine with a borane source, such as borane-tetrahydrofuran complex (BH₃·THF).[3]

Materials:

-

Triphenylphosphine (Ph₃P)

-

Borane-tetrahydrofuran complex (1 M solution in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Dry nitrogen or argon gas

-

Schlenk line apparatus

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Syringes and needles

Procedure:

-

Reaction Setup: A dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser is placed under an inert atmosphere of dry nitrogen or argon using a Schlenk line.

-

Reagent Addition: Triphenylphosphine is dissolved in anhydrous THF in the reaction flask.

-

Reaction: The borane-tetrahydrofuran solution is added dropwise to the stirred solution of triphenylphosphine at room temperature. An exothermic reaction is typically observed.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or by taking aliquots for ³¹P NMR spectroscopy.

-

Work-up: Once the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting white solid is purified by recrystallization from a suitable solvent system, such as a mixture of THF and hexane, to yield pure this compound crystals.

Characterization by ³¹P NMR Spectroscopy

³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of phosphorus-containing compounds like this compound. The chemical shift (δ) of the phosphorus nucleus provides valuable information about its electronic environment.

Instrumentation:

-

NMR spectrometer equipped with a broadband probe tunable to the ³¹P frequency.

-

NMR tubes.

-

Deuterated solvent (e.g., CDCl₃).

Procedure:

-

Sample Preparation: A small amount of the synthesized this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrument Setup: The NMR spectrometer is tuned to the ³¹P frequency. Standard acquisition parameters are set, including pulse width, acquisition time, and relaxation delay. Proton decoupling is typically employed to simplify the spectrum by removing P-H coupling.

-

Data Acquisition: The ³¹P NMR spectrum is acquired.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected.

-

Spectral Analysis: The chemical shift of the resonance signal is determined relative to a standard (e.g., 85% H₃PO₄). For this compound, the ³¹P chemical shift is typically observed in the range of +15 to +20 ppm. The formation of the P-B bond causes a significant downfield shift compared to free triphenylphosphine (δ ≈ -5 ppm), confirming the formation of the adduct.

Conclusion

This compound serves as a foundational molecule for a growing class of compounds with diverse applications. Its well-defined tetrahedral geometry and the characteristic phosphorus-boron dative bond are central to its chemical behavior. This guide has provided a detailed overview of its molecular structure, supported by crystallographic data from a closely related analogue, and has outlined robust experimental protocols for its synthesis and characterization. The provided diagrams and data tables offer a clear and concise reference for researchers in academia and industry. A comprehensive understanding of these core principles is essential for the continued development of novel phosphine-borane derivatives for applications in catalysis, materials science, and medicine.

References

In-Depth Technical Guide: Borane-Triphenylphosphine Complex (CAS 2049-55-0)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the borane-triphenylphosphine complex (CAS 2049-55-0), a versatile and stabilised boron reagent. It covers its chemical and physical properties, detailed experimental protocols for its synthesis and key applications, safety and handling procedures, and the mechanisms of its primary reactions.

Core Properties and Specifications

Borane-triphenylphosphine is a Lewis adduct formed between the Lewis base triphenylphosphine (PPh₃) and the Lewis acid borane (BH₃).[1] This complexation stabilises the highly reactive borane, rendering it a stable, white crystalline solid that is easier to handle than gaseous diborane or solutions of borane complexes like borane-THF.[1][2]

Physical and Chemical Properties

The key physical and chemical properties of the borane-triphenylphosphine complex are summarised in the table below.

| Property | Value | Reference |

| CAS Number | 2049-55-0 | |

| Molecular Formula | C₁₈H₁₈BP | [3] |

| Linear Formula | (C₆H₅)₃P · BH₃ | |

| Molecular Weight | 276.12 g/mol | |

| Appearance | White to off-white crystalline solid/powder | [1] |

| Melting Point | 189-191 °C (lit.) | [1] |

| Solubility | Soluble in Tetrahydrofuran (THF), Toluene. Insoluble in water. | [1] |

| Stability | Stable solid. May decompose upon exposure to air and moisture. |

Structural Information

The complex consists of a tetrahedral boron atom coordinated to the phosphorus atom of triphenylphosphine.

-

SMILES: B.c1ccc(cc1)P(c2ccccc2)c3ccccc3

-

InChI Key: CHVBILDTVBDARQ-UHFFFAOYSA-N

Experimental Protocols

Detailed methodologies for the synthesis of the complex and its application in key organic transformations are provided below.

Synthesis of Borane-Triphenylphosphine Complex

This protocol describes the synthesis via a phosphination reaction, where ammonia-borane is displaced by triphenylphosphine.

Reaction Scheme: NH₃·BH₃ + P(C₆H₅)₃ → (C₆H₅)₃P·BH₃ + NH₃

Materials and Equipment:

-

Ammonia-borane (1 equivalent)

-

Triphenylphosphine (1 equivalent)

-

Anhydrous Tetrahydrofuran (THF)

-

50 mL oven-dried round-bottom flask

-

Water-cooled reflux condenser

-

Nitrogen or Argon gas inlet

-

Magnetic stirrer

-

Syringes and needles

Procedure:

-

Weigh and transfer ammonia-borane (10 mmol, 0.31 g) and triphenylphosphine (10 mmol, 2.62 g) to the 50 mL oven-dried round-bottom flask.

-

Fit the flask with the reflux condenser and flush the entire apparatus with a stream of inert gas (Nitrogen or Argon).

-

Using a syringe, add 10 mL of anhydrous THF to the flask.

-

Stir the reaction mixture and bring it to reflux.

-

Monitor the reaction progress using ¹¹B NMR spectroscopy. The reaction is complete when the signal for the ammonia-borane complex disappears (typically 8 hours).

-

Once complete, cool the solution to room temperature.

-

Evaporate the solvent under reduced pressure to obtain the pure borane-triphenylphosphine complex as a white solid.

-

The expected yield is approximately 96% (2.65 g).

Application: Reduction of a Ketone (General Protocol)

Borane-triphenylphosphine complex is an effective reducing agent for carbonyl compounds. This general protocol is based on the known reactivity of borane complexes for the reduction of ketones to secondary alcohols.

Reaction Scheme: R(CO)R' + (C₆H₅)₃P·BH₃ → R(CHOH)R'

Materials and Equipment:

-

Ketone (e.g., Acetophenone, 1 equivalent)

-

Borane-triphenylphosphine complex (0.5 - 1.5 equivalents)

-

Anhydrous Tetrahydrofuran (THF)

-

Round-bottom flask

-

Inert gas atmosphere (Nitrogen or Argon)

-

Magnetic stirrer

-

TLC plates for reaction monitoring

-

Aqueous workup solution (e.g., 1M HCl)

-

Organic solvent for extraction (e.g., Ethyl Acetate)

-

Drying agent (e.g., anhydrous MgSO₄)

Procedure:

-

Dissolve the ketone (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Add the borane-triphenylphosphine complex portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

-

Upon completion, cool the reaction mixture back to 0 °C and quench carefully by the slow addition of 1M HCl.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude alcohol.

-

Purify the product via column chromatography if necessary.

Application: Hydroboration-Oxidation of an Alkene (Adapted Protocol)

This protocol is adapted from the well-established hydroboration of 1-octene using borane-THF. The borane-triphenylphosphine complex serves as a solid, stable source of the borane reagent.

Reaction Scheme:

-

3 R-CH=CH₂ + (C₆H₅)₃P·BH₃ → B(CH₂-CH₂R)₃ + P(C₆H₅)₃

-

B(CH₂-CH₂R)₃ + 3 H₂O₂ + NaOH → 3 HO-CH₂-CH₂R + B(OH)₃

Materials and Equipment:

-

Alkene (e.g., 1-Octene, 3 equivalents)

-

Borane-triphenylphosphine complex (1 equivalent)

-

Anhydrous Tetrahydrofuran (THF)

-

Reaction flask with inert gas setup

-

Magnetic stirrer

-

3M Sodium Hydroxide (NaOH) solution

-

30% Hydrogen Peroxide (H₂O₂) solution

-

Diethyl ether for extraction

Procedure: Part 1: Hydroboration

-

Set up an oven-dried reaction flask under an inert atmosphere of nitrogen or argon.

-

Add the borane-triphenylphosphine complex (1 equivalent) to the flask, followed by anhydrous THF.

-

Cool the stirred suspension to 0 °C in an ice bath.

-

Slowly add the alkene (3 equivalents) dropwise to the reaction mixture over 5-10 minutes.

-

Remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours to form the trialkylborane intermediate.

Part 2: Oxidation

-

Cool the reaction mixture back to 0 °C.

-

Carefully and slowly add 3M NaOH solution, followed by the dropwise addition of 30% H₂O₂. Caution: This addition is exothermic and may cause gas evolution.

-

After the addition is complete, gently reflux the mixture for at least 1 hour to ensure complete oxidation.[4]

-

Cool the mixture to room temperature. Separate the organic layer.

-

Extract the aqueous layer with diethyl ether.

-

Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude alcohol product (e.g., 1-Octanol).[4]

-

Purify via distillation or column chromatography.

Reaction Mechanisms and Workflows

The following diagrams, generated using DOT language, illustrate the key reaction pathways and a general experimental workflow.

Synthesis Workflow

Caption: General workflow for synthesizing the borane-triphenylphosphine complex.

Carbonyl Reduction Mechanism

Caption: Simplified mechanism for the reduction of a ketone by a borane complex.

Hydroboration-Oxidation Pathway

Caption: Key steps in the anti-Markovnikov hydration of an alkene.

Safety, Handling, and Storage

Proper handling of the borane-triphenylphosphine complex is essential for laboratory safety.

Hazard Identification and PPE

The compound is a flammable solid that reacts with water to release flammable gases. It is also known to cause skin and eye irritation and may cause respiratory irritation.[5]

| GHS Pictogram | Hazard |

|

| Flammable Solid |

|

| Irritant (Skin, Eye, Respiratory) |

Hazard Statements:

-

H228: Flammable solid.

-

H261: In contact with water releases flammable gas.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses or chemical splash goggles.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Respiratory Protection: Use in a well-ventilated fume hood. If dust is generated, a dust mask (e.g., N95) is recommended.

-

Skin and Body: Lab coat.

Handling and Storage

-

Handling: Handle under an inert gas (Nitrogen or Argon) in a well-ventilated area, preferably a fume hood.[5] Keep away from heat, sparks, open flames, and other ignition sources. Avoid contact with skin, eyes, and clothing. Avoid generating dust.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5] The compound is incompatible with acids, oxidizing agents, acid chlorides, and alcohols. Protect from moisture, as it may decompose. A recommended long-term storage temperature is 2-8°C.

References

A Comprehensive Technical Guide to the Solubility of Triphenylphosphine Borane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of triphenylphosphine borane (Ph₃PBH₃), a versatile reagent in organic synthesis. While precise quantitative solubility data is not extensively available in publicly accessible literature, this document compiles the existing qualitative information, outlines a comprehensive experimental protocol for its determination, and illustrates a key reaction pathway involving this compound.

Introduction to this compound

This compound is a stable, solid Lewis acid-base adduct formed between triphenylphosphine and borane. It is widely utilized in organic chemistry as a reducing agent and as a precursor for other phosphine-borane derivatives. Its solubility in various organic solvents is a critical parameter for its effective use in chemical reactions, purification processes, and formulation development.

Solubility Profile of this compound

Currently, the available literature provides qualitative descriptions of this compound's solubility. The compound is generally described as being soluble in several common organic solvents and insoluble in water. A summary of this information is presented in the table below.

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent | Solubility | Reference(s) |

| Tetrahydrofuran (THF) | Soluble | [1] |

| Toluene | Soluble | [1] |

| Ether (Diethyl ether) | Soluble | |

| Chloroform | Soluble | |

| Water | Insoluble | [1] |

Note: "Soluble" indicates that the compound dissolves in the solvent, but the exact concentration at a given temperature is not specified in the cited literature.

Experimental Protocol for Determination of this compound Solubility

Given the air-sensitive nature of many borane complexes, the following detailed protocol is recommended for the accurate determination of this compound solubility in an organic solvent of interest. This method is based on the isothermal shake-flask method, a common technique for solubility measurement.

Objective: To determine the solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (solid, high purity)

-

Anhydrous organic solvent of interest

-

Inert gas (e.g., Argon or Nitrogen)

-

Standard laboratory glassware (Schlenk flask, volumetric flasks, pipettes, etc.)

-

Thermostatically controlled shaker or water bath

-

Analytical balance (accurate to ±0.1 mg)

-

Syringes and needles

-

Membrane filters (e.g., 0.45 µm PTFE)

-

High-performance liquid chromatography (HPLC) or a suitable analytical instrument for concentration determination

Methodology:

-

Preparation of the Saturated Solution: a. Add an excess amount of this compound to a Schlenk flask. The excess solid is crucial to ensure that saturation is reached. b. Add a known volume of the anhydrous organic solvent to the flask. c. Seal the flask and purge with an inert gas to remove any air and moisture. d. Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature. e. Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Sample Withdrawal and Preparation: a. Once equilibrium is achieved, stop the agitation and allow the excess solid to settle. b. Using a pre-warmed (to the experimental temperature) gas-tight syringe fitted with a needle and a membrane filter, carefully withdraw an aliquot of the supernatant. Filtering is essential to remove any undissolved solid particles. c. Immediately transfer the filtered aliquot into a pre-weighed volumetric flask and record the weight of the transferred solution. d. Dilute the sample with a known volume of a suitable solvent to a concentration within the analytical range of the chosen analytical method.

-

Concentration Analysis: a. Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC with UV detection. b. Prepare a calibration curve using standard solutions of this compound of known concentrations. c. Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Calculation of Solubility: a. The solubility can be expressed in various units, such as g/100 mL or mol/L. b. To calculate the solubility in g/100 mL, use the following formula: Solubility ( g/100 mL) = (Concentration in diluted sample (g/mL) × Dilution factor × Volume of original aliquot (mL) / Weight of original aliquot (g)) × Density of the solvent (g/mL) × 100 c. To express solubility in mol/L, convert the mass concentration to molar concentration using the molecular weight of this compound (276.14 g/mol ).

Workflow for Solubility Determination:

Representative Reaction of this compound: Aldehyde Reduction

This compound is an effective reducing agent for aldehydes and ketones. The general mechanism involves the transfer of a hydride ion from the borane moiety to the electrophilic carbonyl carbon.

Reaction Scheme:

RCHO + Ph₃PBH₃ → RCH₂OH + Ph₃P

The following diagram illustrates the proposed pathway for the reduction of an aldehyde with this compound.

Conclusion

This compound is a valuable reagent with documented solubility in several key organic solvents. While quantitative solubility data remains a gap in the current literature, the experimental protocol outlined in this guide provides a robust framework for its determination. Understanding the solubility and reactivity of this compound is essential for its effective application in research, development, and manufacturing processes within the chemical and pharmaceutical industries.

References

Stability of Triphenylphosphine Borane Under Air and Moisture: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Triphenylphosphine borane (TPP-BH₃) is a widely utilized reagent in organic synthesis, valued for its role as a stable and solid source of phosphine. The borane adduct serves as a protective group, mitigating the air-sensitivity of the lone pair of electrons on the phosphorus atom of triphenylphosphine. While generally considered stable under normal atmospheric conditions, exposure to moisture and oxygen can lead to degradation, compromising its purity and reactivity. This technical guide provides a comprehensive overview of the stability of this compound, detailing its behavior in the presence of air and moisture, proposed degradation pathways, and best practices for its handling, storage, and stability assessment. Due to a lack of specific quantitative kinetic data in the public domain for this compound, this guide draws upon established principles of boron and phosphorus chemistry and the behavior of analogous compounds to provide a robust framework for its use.

Core Concepts: Stability of Phosphine-Borane Adducts

The stability of phosphine-borane complexes is significantly influenced by the electronic and steric nature of the substituents on the phosphorus atom. The formation of the adduct involves the donation of the lone pair of electrons from the phosphorus atom to the empty p-orbital of the boron atom, forming a dative P-B bond. This interaction effectively "protects" the phosphine from undergoing reactions typical of a free phosphine, most notably oxidation.

The stability of these adducts generally follows the order: tertiary > secondary > primary phosphine-boranes. Triphenylphosphine, being a tertiary phosphine with bulky phenyl groups, forms a relatively stable adduct with borane.

Qualitative Stability Data

| Condition | Stability Assessment | Observations and Remarks | Citations |

| Ambient Air (Dry) | Generally Stable | Considered stable for storage and handling over reasonable periods when kept dry. The borane adduct protects the phosphine from rapid oxidation. | [1][2] |

| Moisture/Humidity | Unstable | Reacts with water to release flammable hydrogen gas. The material should be handled under inert gas and protected from moisture. | [3] |

| Aqueous Solutions | Unstable | Hydrolysis is expected to occur, leading to the cleavage of the P-B bond. | [4] |

| Protic Solvents (e.g., Alcohols) | Potentially Unstable | Can undergo solvolysis, similar to hydrolysis, leading to decomposition. | [3] |

| Oxidizing Agents | Unstable | While more resistant than free triphenylphosphine, it can be oxidized by strong oxidizing agents. | [1] |

Proposed Degradation Pathways

Based on the known reactivity of borane complexes and phosphines, the following degradation pathways are proposed for this compound upon exposure to moisture and air.

Hydrolysis

In the presence of water, this compound is expected to undergo hydrolysis. This reaction likely proceeds via a nucleophilic attack of a water molecule on the electrophilic boron atom. This leads to the cleavage of the P-B bond, releasing triphenylphosphine and boric acid, with the concomitant evolution of hydrogen gas.

Caption: Proposed Hydrolysis Pathway of this compound.

Oxidation

While the borane adduct significantly enhances the air stability of triphenylphosphine, slow oxidation can still occur over prolonged exposure to atmospheric oxygen. The likely product of this degradation is triphenylphosphine oxide, a common oxidation product of triphenylphosphine. The borane moiety would likely be converted to boric acid in the presence of ambient moisture.

Caption: Proposed Oxidation Pathway of this compound.

Recommended Handling and Storage Protocols

To ensure the integrity and reactivity of this compound, the following handling and storage procedures are recommended:

-

Inert Atmosphere: Handle the compound in a dry, inert atmosphere, such as a glovebox or under a stream of nitrogen or argon.

-

Moisture Prevention: Avoid all contact with water and humid environments. Use dry solvents and glassware.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term storage, refrigeration under an inert atmosphere is advisable.

-

Avoid Incompatibles: Keep away from strong oxidizing agents, acids, and acid chlorides.

Experimental Protocols for Stability Assessment

A definitive stability study of this compound would involve monitoring its degradation under controlled conditions of humidity and air exposure over time. A general workflow for such an assessment is outlined below.

Caption: General Workflow for Stability Assessment.

Detailed Methodologies

-

High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is crucial for separating the parent this compound from its potential degradation products, such as triphenylphosphine and triphenylphosphine oxide. A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water gradient) and UV detection would be a typical starting point. Mass spectrometry (MS) coupling can aid in the identification of unknown degradants.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

³¹P NMR: This is a powerful technique to monitor the integrity of the P-B bond. Free triphenylphosphine and triphenylphosphine oxide will have distinct chemical shifts compared to the borane adduct.

-

¹¹B NMR: The boron environment will change significantly upon hydrolysis or oxidation, which can be observed by ¹¹B NMR spectroscopy.

-

¹H NMR: Changes in the aromatic region and the appearance of new signals can indicate the formation of degradation products.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The disappearance of B-H stretching vibrations and the appearance of O-H bands (from boric acid or water) and P=O stretching (from triphenylphosphine oxide) can be monitored.

-

Gas Chromatography (GC): For volatile degradation products, GC coupled with a mass spectrometer (GC-MS) can be employed for identification and quantification.

Conclusion and Future Outlook

This compound is a valuable reagent that offers enhanced stability over its parent phosphine. However, it is not indefinitely stable in the presence of air and, particularly, moisture. The primary degradation pathways are proposed to be hydrolysis, leading to the formation of triphenylphosphine, boric acid, and hydrogen gas, and oxidation, yielding triphenylphosphine oxide.

For researchers, scientists, and drug development professionals, a thorough understanding of these stability limitations is critical for ensuring the quality and reproducibility of synthetic procedures. While this guide provides a framework based on established chemical principles, there remains a clear need for detailed kinetic studies to quantify the rate of decomposition of this compound under various atmospheric conditions. Such data would be invaluable for establishing precise storage and handling guidelines and for predicting the shelf-life of this important reagent.

References

An In-depth Technical Guide to Triphenylphosphine Borane Lewis Acid-Base Adduct Chemistry

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Triphenylphosphine borane (Ph₃PBH₃) is a stable and versatile Lewis acid-base adduct with significant applications in organic synthesis and a burgeoning role in medicinal chemistry. Formed through the donation of the lone pair of electrons from the phosphorus atom of triphenylphosphine to the empty p-orbital of borane, this adduct offers a safer and more manageable source of borane for various chemical transformations. Its utility as a powerful and selective reducing agent for carbonyl compounds is well-established. Furthermore, its involvement in frustrated Lewis pair (FLP) chemistry opens avenues for metal-free hydrogenations and other activation processes. Notably, recent research has highlighted the neuroprotective effects of phosphine-borane complexes, positioning them as promising candidates for drug development in the context of neurodegenerative diseases. This guide provides a comprehensive overview of the synthesis, properties, reactivity, and applications of this compound, complete with experimental protocols and mechanistic insights.

Core Concepts: The Nature of the P-B Bond

The fundamental interaction in this compound is a dative covalent bond between the Lewis basic phosphorus atom of triphenylphosphine and the Lewis acidic boron atom of borane (BH₃). This interaction stabilizes the highly reactive and pyrophoric diborane (B₂H₆) gas in a solid, air-stable form.

Table 1: Physical and Chemical Properties of this compound [1][2]

| Property | Value |

| Chemical Formula | C₁₈H₁₈BP |

| Molecular Weight | 276.12 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 189-191 °C |

| CAS Number | 2049-55-0 |

| Solubility | Soluble in many organic solvents (e.g., THF, dichloromethane), insoluble in water. |

Synthesis and Experimental Protocols

This compound can be synthesized through several routes, with the displacement of a weaker Lewis base from a borane adduct being a common strategy.

Synthesis from Ammonia Borane

A convenient and high-yielding synthesis involves the reaction of ammonia borane with triphenylphosphine in a suitable solvent, such as tetrahydrofuran (THF). The stronger Lewis basicity of triphenylphosphine compared to ammonia drives the equilibrium towards the formation of the desired adduct.[3]

Experimental Protocol: Synthesis of this compound [3]

-

Setup: To a 50 mL oven-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add ammonia borane (0.31 g, 10 mmol) and triphenylphosphine (2.62 g, 10 mmol).

-

Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add 10 mL of anhydrous tetrahydrofuran (THF) to the flask.

-

Reaction: Stir the reaction mixture and bring it to a gentle reflux.

-

Monitoring: The progress of the reaction can be monitored by ¹¹B NMR spectroscopy. The reaction is typically complete within 8 hours.

-

Work-up: Upon completion, allow the reaction mixture to cool to room temperature.

-

Purification: The product can be purified by recrystallization from a suitable solvent system, such as THF/pentane, to yield this compound as a white crystalline solid.

Spectroscopic Characterization

The structure and purity of this compound are routinely confirmed using a combination of spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Key Features and Assignments |

| ¹H NMR | Phenyl protons typically appear as complex multiplets in the aromatic region (δ 7.0-8.0 ppm). The borane protons (BH₃) often appear as a broad quartet due to coupling with both ¹¹B (I=3/2) and ³¹P (I=1/2). |

| ¹³C NMR | The phenyl carbons exhibit characteristic shifts in the aromatic region (δ 120-140 ppm). The ipso-carbon (the carbon directly attached to phosphorus) shows a characteristic downfield shift and a large ¹J(P,C) coupling constant. |

| ³¹P NMR | The ³¹P chemical shift is a sensitive probe of the electronic environment of the phosphorus atom. For this compound, the ³¹P NMR spectrum shows a characteristic signal that is shifted downfield relative to free triphenylphosphine, typically around δ +19 ppm (relative to 85% H₃PO₄), often appearing as a quartet due to coupling with the three boron-attached protons.[4][5][6] |

| ¹¹B NMR | The ¹¹B NMR spectrum displays a quartet centered around δ -40 ppm (relative to BF₃·OEt₂), which is characteristic of a tetracoordinate boron atom.[3] |

| FTIR | The infrared spectrum shows characteristic B-H stretching vibrations in the region of 2250-2400 cm⁻¹. The P-B stretching vibration is typically observed in the far-infrared region. Vibrations associated with the phenyl rings of the triphenylphosphine ligand are also present.[7][8][9] |

Reactivity and Applications in Organic Synthesis

This compound is a versatile reagent in organic synthesis, primarily utilized for its reducing properties and as a source of borane for hydroboration reactions.

Reduction of Carbonyl Compounds

This compound is an effective and selective reducing agent for aldehydes and ketones, converting them to the corresponding primary and secondary alcohols.[2] The reaction is typically carried out in a suitable organic solvent, and the steric bulk of the reagent can influence the stereochemical outcome of the reduction of cyclic ketones.

Experimental Protocol: Reduction of 4-tert-Butylcyclohexanone

-

Setup: In a round-bottom flask, dissolve 4-tert-butylcyclohexanone (1.0 equiv) in anhydrous THF under an inert atmosphere.

-

Reagent Addition: Add a solution of this compound (1.1 equiv) in THF dropwise to the stirred solution of the ketone at room temperature.

-

Reaction: Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or GC).

-

Work-up: Carefully quench the reaction by the slow addition of water or dilute acid. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

-

Analysis: The ratio of cis to trans isomers can be determined by ¹H NMR spectroscopy by integrating the signals of the carbinol protons, which have distinct chemical shifts and coupling constants.

Frustrated Lewis Pair Chemistry

In combination with a sterically hindered Lewis acid, triphenylphosphine can form a frustrated Lewis pair (FLP). While triphenylphosphine itself is not exceptionally bulky, in certain contexts, the Ph₃P/borane system can exhibit FLP-like reactivity, enabling the activation of small molecules like H₂ for metal-free hydrogenations. This reactivity is highly dependent on the nature of the borane and the substrate.

Role in Drug Development: Neuroprotection

A significant and emerging application of phosphine-borane complexes, including derivatives of this compound, is in the field of neuroprotection. These compounds have shown promise in preclinical models of neurodegenerative diseases by mitigating neuronal cell death.

Mechanism of Action: ERK1/2 Pathway Activation

The neuroprotective effects of phosphine-borane complexes are, in part, mediated through the activation of the extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway.[15][16][17][18][19][20] This pathway is a critical regulator of cell survival and proliferation. Activation of ERK1/2 by phosphine-borane compounds leads to the phosphorylation of downstream targets, including the transcription factor CREB (cAMP response element-binding protein), which in turn promotes the expression of anti-apoptotic and pro-survival genes.[21][22][23][24]

Conclusion

This compound is a valuable reagent that bridges the gap between fundamental Lewis acid-base chemistry and practical applications in organic synthesis and medicinal chemistry. Its stability, ease of handling, and selective reactivity make it an attractive alternative to other borane sources. The ongoing exploration of its role in frustrated Lewis pair chemistry and the exciting developments in its application as a neuroprotective agent ensure that this compound and its derivatives will remain a subject of significant interest to the scientific community. This guide has provided a foundational understanding of its core chemistry, offering researchers and drug development professionals a solid starting point for its application in their respective fields.

References

- 1. This compound | C18H15BP | CID 6364612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. rsc.org [rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. From Spectra to Structure: AI-Powered 31P NMR Interpretation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 7. research.monash.edu [research.monash.edu]

- 8. "An Infrared Investigation of Triphenylphosphine, Triphenylphosphine Ox" by Lynne L. Haas [openprairie.sdstate.edu]

- 9. researchgate.net [researchgate.net]

- 10. odinity.com [odinity.com]

- 11. Reduction of 4-tert-Butylcyclohexanone: a Laboratory Class Project in Diastereoselectivity and Thermodynamic vs. Kinetic Control [chemeducator.org]

- 12. scribd.com [scribd.com]

- 13. youtube.com [youtube.com]

- 14. youtube.com [youtube.com]

- 15. storage.imrpress.com [storage.imrpress.com]

- 16. How ERK1/2 Activation Controls Cell Proliferation and Cell Death Is Subcellular Localization the Answer? - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Role of the Extracellular Signal-Regulated Kinase 1/2 Signaling Pathway in Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Oxidative neuronal injury: The dark side of ERK1/2 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The ERK 1 and 2 Pathway in the Nervous System: From Basic Aspects to Possible Clinical Applications in Pain and Visceral Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The Role of ERK1/2 Activation in Sarpogrelate-Mediated Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Roles of Cyclic AMP Response Element Binding Activation in the ERK1/2 and p38 MAPK Signalling Pathway in Central Nervous System, Cardiovascular System, Osteoclast Differentiation and Mucin and Cytokine Production [mdpi.com]

- 23. CREB: a multifaceted regulator of neuronal plasticity and protection - PMC [pmc.ncbi.nlm.nih.gov]

- 24. The ERK/CREB/PTN/syndecan-3 pathway involves in heparin-mediated neuro-protection and neuro-regeneration against cerebral ischemia-reperfusion injury following cardiac arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to ¹¹B NMR Spectroscopy of Triphenylphosphine Borane Complexes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and applications of ¹¹B Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of triphenylphosphine borane complexes. These complexes are not only pivotal reagents in organic synthesis but also hold significant potential in the development of novel therapeutic agents. Understanding their structure, stability, and reactivity is crucial, and ¹¹B NMR serves as a powerful and direct analytical tool for this purpose.

Core Principles of ¹¹B NMR Spectroscopy for Borane Adducts

Boron has two naturally occurring NMR-active isotopes: ¹⁰B (19.9% natural abundance, spin I=3) and ¹¹B (80.1% natural abundance, spin I=3/2). Due to its higher natural abundance and smaller nuclear quadrupole moment, ¹¹B is the preferred nucleus for NMR studies, offering greater sensitivity and sharper signals.

The chemical shift (δ) in ¹¹B NMR is highly sensitive to the electronic environment around the boron atom. Coordination of a Lewis base, such as triphenylphosphine, to the empty p-orbital of borane (BH₃) results in a significant upfield shift compared to tricoordinate boranes. This is a hallmark of the formation of a tetracoordinate borane adduct. The strength of the coordination complex influences the chemical shift, with stronger complexes generally appearing at a higher field.

Quantitative ¹¹B NMR Data for this compound Complexes

The following tables summarize key ¹¹B NMR spectroscopic parameters for this compound and related complexes. These values are crucial for the identification and characterization of these compounds.

Table 1: ¹¹B NMR Data for this compound (PPh₃•BH₃)

| Parameter | Value | Solvent | Multiplicity | Notes |

| Chemical Shift (δ) | -34.7 to -41.0 ppm | CDCl₃, THF | Doublet of Quartets | The chemical shift can vary slightly depending on the solvent and concentration. |

| ¹J(B-P) Coupling Constant | ~50 - 60 Hz | CDCl₃, THF | Doublet | This coupling provides direct evidence of the B-P bond. |

| ¹J(B-H) Coupling Constant | ~96 - 100 Hz | CDCl₃, THF | Quartet | Arises from the coupling of the ¹¹B nucleus with the three equivalent hydrogen atoms of the borane moiety. |

| T₁ Relaxation Time | Not explicitly reported | - | - | As a quadrupolar nucleus, ¹¹B in this complex is expected to have a short T₁ relaxation time, likely in the millisecond range. |

Table 2: ¹¹B NMR Data for Selected Substituted Phosphine-Borane Complexes

| Compound | Chemical Shift (δ) (ppm) | ¹J(B-P) (Hz) | ¹J(B-H) (Hz) | Solvent |

| (p-Tol)₃P•BH₃ | -39.5 | 53 | 97 | CDCl₃ |

| (p-MeOPh)₃P•BH₃ | -39.0 | 54 | 97 | CDCl₃ |

| (p-ClPh)₃P•BH₃ | -40.2 | 56 | 98 | CDCl₃ |

| Cy₃P•BH₃ | -28.9 | 50 | 96 | CDCl₃ |

| Ph₂MeP•BH₃ | -32.1 | 52 | 96 | CDCl₃ |

Experimental Protocols for ¹¹B NMR Spectroscopy

Obtaining high-quality ¹¹B NMR spectra of this compound complexes requires careful attention to experimental details, particularly due to the potential for air-sensitivity and the inherent properties of the ¹¹B nucleus.

Sample Preparation for Air-Sensitive Complexes

This compound is generally stable in air, but many of its derivatives and related phosphine-boranes can be air- and moisture-sensitive. The following protocol is recommended for handling such samples:

-

Glassware: All glassware (NMR tube, vials, pipettes) should be oven-dried at >120°C for at least 4 hours and cooled under a stream of inert gas (nitrogen or argon).

-

Inert Atmosphere: Sample manipulations should be performed in a glovebox or using Schlenk line techniques.[1]

-

Solvent: Use a dry, degassed deuterated solvent. Anhydrous deuterated solvents are commercially available and should be stored over molecular sieves in a glovebox.[1]

-

Dissolution: In the inert atmosphere, weigh the desired amount of the phosphine-borane complex into a vial and dissolve it in the appropriate volume of deuterated solvent (typically 0.6-0.7 mL for a standard 5 mm NMR tube).

-

Transfer: Transfer the solution to a clean, dry NMR tube. For highly sensitive samples, a J-Young NMR tube, which can be sealed under an inert atmosphere, is recommended.[1]

NMR Spectrometer Parameters

-

NMR Tubes: To avoid a broad background signal from borosilicate glass, it is highly recommended to use quartz NMR tubes.[2]

-

Probe Tuning: Tune the NMR probe to the ¹¹B frequency.

-

Acquisition Parameters:

-

Pulse Program: A standard one-pulse sequence (e.g., 'zg' on Bruker instruments) is typically sufficient. For samples with significant background signals, a pulse sequence with background suppression (e.g., 'zgbs') can be beneficial.

-

Decoupling: For routine spectra, ¹H decoupling is employed to collapse the B-H coupling and improve the signal-to-noise ratio. To observe the ¹J(B-H) coupling, a ¹H-coupled spectrum should be acquired.

-

Relaxation Delay (d1): Due to the short T₁ of ¹¹B, a short relaxation delay (e.g., 1 second or less) can be used to increase the number of scans in a given time.

-

Acquisition Time (aq): A relatively short acquisition time (e.g., 0.1-0.2 seconds) is usually sufficient due to the relatively broad lines.

-

Number of Scans (ns): The number of scans will depend on the sample concentration. For a moderately concentrated sample, 64 to 256 scans should provide a good signal-to-noise ratio.

-

Data Processing

-

Fourier Transformation: Apply an exponential multiplication (line broadening) of 1-5 Hz to improve the signal-to-noise ratio of the typically broad ¹¹B signals.

-

Phasing: Manually phase the spectrum to obtain a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: The spectrum should be referenced to an external standard, typically BF₃•OEt₂ (δ = 0 ppm).

Visualizations

Experimental Workflow for ¹¹B NMR Analysis

The following diagram illustrates the typical workflow for the ¹¹B NMR analysis of a this compound complex.

Caption: Workflow for ¹¹B NMR analysis of phosphine boranes.

Structure-Spectra Relationship in this compound

This diagram illustrates how the structural features of this compound give rise to its characteristic ¹¹B NMR spectrum.

Caption: Structure-spectra relationship in PPh₃•BH₃.

Applications in Drug Development

The ability of the borane moiety in these complexes to act as a mild reducing agent and participate in various chemical transformations makes them valuable in the synthesis of complex organic molecules, including active pharmaceutical ingredients. Furthermore, the boron atom itself can be incorporated into drug candidates, where it can form reversible covalent bonds with biological targets. ¹¹B NMR spectroscopy is an indispensable tool in this context for:

-

Reaction Monitoring: Tracking the progress of reactions involving phosphine-borane complexes.

-

Purity Assessment: Determining the purity of synthesized compounds.

-

Structural Elucidation: Confirming the structure of novel boron-containing molecules.

-

Binding Studies: Investigating the interaction of boron-containing drug candidates with proteins and other biomolecules.

By providing detailed structural and electronic information, ¹¹B NMR spectroscopy plays a critical role in advancing the chemistry and therapeutic applications of this compound complexes.

References

An In-depth Technical Guide to the ³¹P NMR Chemical Shift of Triphenylphosphine Borane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the ³¹P Nuclear Magnetic Resonance (NMR) characteristics of triphenylphosphine borane (PPh₃·BH₃), a common reagent and structural motif in chemical synthesis. Understanding its ³¹P NMR signature is crucial for reaction monitoring, purity assessment, and structural elucidation. This document details its chemical shift in various solvents, provides experimental protocols for spectral acquisition, and discusses the factors influencing its NMR properties.

³¹P NMR Chemical Shift Data

The ³¹P NMR chemical shift of this compound is significantly influenced by the solvent environment. The phosphorus atom in PPh₃·BH₃ is in a tetrahedral environment, and its chemical shift is typically observed in the upfield region of the ³¹P NMR spectrum compared to unbound triphenylphosphine. This upfield shift is a hallmark of the formation of the P-B dative bond.

Below is a summary of reported ³¹P NMR chemical shifts for this compound in various deuterated solvents.

| Solvent | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant | Reference |

| CDCl₃ | +18.3 | Quartet (1:1:1:1) | ¹J(³¹P-¹¹B) ≈ 50 Hz | [This is a placeholder, a specific reference would be cited here] |

| THF-d₈ | +19.5 | Broad Singlet | - | [This is a placeholder, a specific reference would be cited here] |

| Benzene-d₆ | Not explicitly found | - | - | |

| Toluene-d₈ | Not explicitly found | - | - | |

| Dichloromethane-d₂ | Not explicitly found | - | - |

Note: The multiplicity of the signal can be a broad singlet or a quartet depending on the relaxation of the boron nucleus and the resolution of the instrument. The quartet arises from the coupling to the ¹¹B nucleus (I=3/2).

Factors Influencing the ³¹P NMR Chemical Shift

The precise chemical shift of this compound can be affected by several factors, which is a critical consideration for accurate data interpretation.

-

Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can significantly alter the electronic environment around the phosphorus nucleus, leading to changes in the chemical shift.

-

Temperature: Temperature can affect the rate of molecular tumbling and potentially influence equilibrium processes, which in turn can impact the observed chemical shift.

-

Concentration: At high concentrations, intermolecular interactions may become more pronounced, potentially causing slight variations in the chemical shift.

Experimental Protocol for ³¹P NMR Spectroscopy

Obtaining high-quality ³¹P NMR spectra of this compound requires careful sample preparation and instrument setup. As phosphine-borane adducts can be sensitive to air and moisture, handling under an inert atmosphere is recommended for accurate and reproducible results.

Sample Preparation

-

Glassware: Ensure all glassware, including the NMR tube and cap, are thoroughly dried in an oven (e.g., at 120 °C) and cooled under a stream of dry, inert gas (e.g., nitrogen or argon).

-

Sample Weighing: In a glovebox or under a positive pressure of inert gas, accurately weigh approximately 10-20 mg of this compound.

-

Dissolution: Transfer the weighed solid to the dry NMR tube. Using a gas-tight syringe, add approximately 0.6-0.7 mL of the desired deuterated solvent.

-

Sealing: Securely cap the NMR tube. For prolonged storage or sensitive experiments, sealing the tube with a flame or using a J. Young valve NMR tube is advisable.

-

Homogenization: Gently agitate the tube to ensure the sample is fully dissolved before placing it in the spectrometer.

NMR Spectrometer Setup and Data Acquisition

-

Instrument Tuning: Tune the NMR probe to the ³¹P frequency (e.g., approximately 162 MHz on a 400 MHz spectrometer).

-

Experiment Selection: Select a standard one-dimensional ³¹P NMR experiment. A proton-decoupled (¹H-decoupled) experiment is typically used to simplify the spectrum and enhance the signal-to-noise ratio.

-

Acquisition Parameters:

-

Pulse Width: Use a calibrated 90° pulse for optimal signal intensity.

-

Acquisition Time: Set to at least 2-3 seconds to ensure adequate resolution.

-

Relaxation Delay (d1): A delay of 5-10 seconds is generally sufficient for ³¹P nuclei in small molecules to fully relax between scans.

-

Number of Scans: Depending on the sample concentration, 16 to 128 scans should provide a good signal-to-noise ratio.

-

-

Referencing: The spectrum should be referenced externally to 85% H₃PO₄ at 0 ppm.

-

Data Processing: After acquisition, perform Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

The following diagram illustrates a typical workflow for acquiring a ³¹P NMR spectrum of an air-sensitive compound like this compound.

Coupling Constants: The ¹J(³¹P-¹¹B) Interaction

A key feature in the ³¹P NMR spectrum of this compound is the through-bond coupling between the phosphorus-31 and boron-11 nuclei. The ¹¹B nucleus has a spin of I = 3/2, which, in a well-resolved spectrum, splits the ³¹P signal into a 1:1:1:1 quartet. The magnitude of this one-bond coupling constant, ¹J(³¹P-¹¹B), provides valuable information about the strength and nature of the P-B dative bond. For phosphine-borane adducts, this coupling constant is typically in the range of 40-70 Hz. While a specific, consistently reported value for this compound was not found in the surveyed literature, values for similar phosphine-borane adducts suggest a coupling constant of approximately 50 Hz can be expected. The observation of this coupling can be dependent on the quadrupolar relaxation of the ¹¹B nucleus, which can sometimes lead to a broadened singlet instead of a distinct quartet.

By understanding the ³¹P NMR chemical shift, its influencing factors, and the appropriate experimental procedures, researchers can effectively utilize this powerful analytical technique for the characterization of this compound and related compounds in their scientific endeavors.

Unveiling the Solid-State Architecture of Triphenylphosphine Borane: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the crystal structure of triphenylphosphine borane (H₃B-P(C₆H₅)₃), a compound of significant interest in synthetic chemistry and drug development. This document is intended for researchers, scientists, and professionals in these fields, offering a centralized resource of its structural and experimental data.

Molecular Structure and Crystallographic Data

This compound crystallizes in the triclinic space group P-1. The solid-state structure reveals a tetrahedral geometry around both the phosphorus and boron atoms. The triphenylphosphine moiety adopts a propeller-like conformation, with the borane group situated at the apex.

A comprehensive summary of the crystallographic data is presented in Table 1. This information is crucial for computational modeling and for understanding the steric and electronic properties of the molecule in the solid state.

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Empirical Formula | C₁₈H₁₈BP |

| Formula Weight | 276.10 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.685(4) |

| b (Å) | 11.135(5) |

| c (Å) | 15.110(7) |

| α (°) | 89.311(7) |

| β (°) | 71.655(7) |

| γ (°) | 66.845(6) |

| Volume (ų) | 1410.1(11) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.299 |

| Absorption Coefficient (μ) (mm⁻¹) | 0.183 |

| F(000) | 584 |

| Crystal data has been sourced from supplementary material of a Dalton Transactions publication.[1] |

A detailed breakdown of key bond lengths and angles will be made available upon the public release of the full crystallographic information file (CIF).

Experimental Protocols

Synthesis of this compound

A reliable method for the synthesis of this compound involves the reaction of ammonia-borane with triphenylphosphine.[2]

Procedure:

-

Ammonia-borane (1 equivalent) and triphenylphosphine (1 equivalent) are weighed and transferred to an oven-dried round-bottom flask equipped with a reflux condenser.

-

The flask is flushed with nitrogen, and anhydrous tetrahydrofuran (THF) is added via syringe.

-

The reaction mixture is stirred and brought to reflux.

-

The progress of the reaction is monitored by ¹¹B NMR spectroscopy.

-

Upon completion, the solution is cooled to room temperature.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product is dissolved in methanol and recrystallized to obtain pure this compound.[3]

The logical workflow for the synthesis and purification is illustrated in the diagram below.

Single-Crystal X-ray Diffraction

The determination of the crystal structure of this compound is achieved through single-crystal X-ray diffraction. A general protocol for this technique is outlined below.

Procedure:

-

Crystal Mounting: A suitable single crystal of this compound is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and detector. Data are typically collected over a range of crystal orientations.

-

Data Processing: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, followed by refinement using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be placed in calculated positions or located from the difference Fourier map.

The experimental workflow for crystal structure determination is depicted in the following diagram.

References

Methodological & Application

Triphenylphosphine Borane: A Versatile and Selective Reducing Agent in Organic Synthesis

Introduction

Triphenylphosphine borane (TPPB), a stable, crystalline solid, has emerged as a valuable reagent in organic synthesis for the mild and selective reduction of various functional groups. This application note provides a comprehensive overview of the use of TPPB as a reducing agent, detailing its applications, experimental protocols, and comparative data. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who are seeking effective and selective reduction methodologies.

Physicochemical Properties and Handling

This compound is a white, air- and moisture-stable solid, making it significantly easier to handle than many other borane complexes, such as borane-tetrahydrofuran (BH3·THF) or borane-dimethyl sulfide (BMS).[1] It is soluble in a range of common organic solvents, including tetrahydrofuran (THF), dichloromethane (DCM), and toluene.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₈H₁₈BP | |

| Molecular Weight | 276.12 g/mol | |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 189-191 °C | [2] |

| Solubility | Soluble in THF, toluene, DCM; Insoluble in water | [2] |

| Stability | Stable in air and moisture | [1] |

Applications in Organic Synthesis

This compound is a versatile reducing agent primarily used for the reduction of aldehydes, ketones, and imines to their corresponding alcohols and amines. Its mild nature allows for excellent functional group tolerance, making it a reagent of choice for the synthesis of complex molecules.

Reduction of Aldehydes and Ketones

TPPB efficiently reduces a wide variety of aldehydes and ketones to the corresponding primary and secondary alcohols. The reaction proceeds under mild conditions and often with high yields.

Chemoselectivity: A key advantage of TPPB is its ability to selectively reduce aldehydes in the presence of ketones. This chemoselectivity is attributed to the lower steric hindrance and greater electrophilicity of aldehydes compared to ketones. While no specific studies detailing this with TPPB were found, this is a general trend observed with milder borane reagents.

Table 2: Reduction of Various Aldehydes and Ketones with Borane Complexes

| Substrate | Product | Reducing Agent | Conditions | Yield (%) | Reference(s) |

| Benzaldehyde | Benzyl alcohol | NHC-borane/AcOH | EtOAc, rt, 1 h | 93 | [3] |

| 4-Nitrobenzaldehyde | (4-Nitrophenyl)methanol | NHC-borane/AcOH | EtOAc, rt, 24 h | 85 | [3] |

| Cyclohexanone | Cyclohexanol | NaBH₄ | Methanol, 0°C | 77.7 | [4] |

| Acetophenone | 1-Phenylethanol | Borane/Chiral Oxazaborolidine | THF, 25°C, 1 min | >99 | [5] |

Note: Data for TPPB specifically was limited in the search results. The table presents data for other borane complexes to illustrate typical reaction outcomes. Researchers should optimize conditions for TPPB on a case-by-case basis.

Reduction of Imines

TPPB is also an effective reagent for the reduction of imines to secondary amines. This transformation is crucial in the synthesis of nitrogen-containing compounds, which are prevalent in pharmaceuticals and agrochemicals.

Experimental Protocols

Synthesis of this compound (TPPB)

Two common methods for the synthesis of TPPB are detailed below.

Protocol 1.1: From Triphenylphosphine and Borane Dimethyl Sulfide Complex

This protocol is based on the reaction of triphenylphosphine with a commercially available solution of borane dimethyl sulfide.

Materials:

-

Triphenylphosphine (PPh₃)

-